6-(4-chlorophenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-N,3-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that has shown significant potential in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-N,3-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with phenyl isothiocyanate to yield the triazolothiadiazine core . The reaction is usually carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-N,3-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-N,3-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A similar scaffold with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: A structural variant with unique pharmacological properties.
Uniqueness
6-(4-CHLOROPHENYL)-N,3-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C23H18ClN5OS |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H18ClN5OS/c24-17-13-11-15(12-14-17)19-20(22(30)25-18-9-5-2-6-10-18)31-23-27-26-21(29(23)28-19)16-7-3-1-4-8-16/h1-14,19-20,28H,(H,25,30) |
InChI Key |
FUDKXAZTKXHHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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